molecular formula C16H16O3 B6397293 4-(4-Ethylphenyl)-2-methoxybenzoic acid CAS No. 1261959-07-2

4-(4-Ethylphenyl)-2-methoxybenzoic acid

Cat. No.: B6397293
CAS No.: 1261959-07-2
M. Wt: 256.30 g/mol
InChI Key: LCMIDXVJLWLJRC-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a 4-ethylphenyl group at the para position of the benzene ring and a methoxy group at the ortho position relative to the carboxylic acid moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications impacting solubility, reactivity, and biological activity.

Properties

IUPAC Name

4-(4-ethylphenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-11-4-6-12(7-5-11)13-8-9-14(16(17)18)15(10-13)19-2/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMIDXVJLWLJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688983
Record name 4'-Ethyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-07-2
Record name 4'-Ethyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The general reaction scheme involves the coupling of 4-ethylphenylboronic acid with 2-methoxybenzoic acid in the presence of a base and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(4-Ethylphenyl)-2-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds share structural similarities with 4-(4-Ethylphenyl)-2-methoxybenzoic acid but differ in substituent positions, functional groups, or core frameworks:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Synthesis Reference
This compound C₁₆H₁₆O₃ - 4-Ethylphenyl (para)
- 2-Methoxy
256.30 Likely moderate solubility in organic solvents
4-[[3-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid C₂₄H₂₁N₃O₃S - Thiazole ring
- 4-Methoxyphenyl
431.51 Potential bioactivity (unreported)
CAS: 402946-01-4
4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid C₁₀H₁₃NO₅S - 5-Ethylsulfonyl
- 4-Amino
283.28 High polarity due to sulfonyl and amino groups
CAS: 71675-87-1
2-(4-Chloro-2-methoxyphenyl)benzoic acid C₁₄H₁₁ClO₃ - 4-Chloro
- 2-Methoxy
262.69 Crystallizes as a pale solid
CAS: 1261896-06-3
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid C₂₄H₁₈N₄O₆ - Triazine core
- Formyl and phenoxy
458.43 Melting point: 217.5–220°C
¹H NMR confirmed
Key Observations:

Substituent Effects on Solubility: The ethyl group in this compound enhances lipophilicity compared to polar derivatives like 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, which contains sulfonyl and amino groups . Chlorine substitution (e.g., in 2-(4-Chloro-2-methoxyphenyl)benzoic acid) increases molecular weight slightly but may reduce aqueous solubility .

Biological Activity: Thiazole- and triazine-containing analogs (e.g., compounds from and ) are often explored for bioactivity, though specific data for the target compound are lacking.

Key Observations:
  • Acid-Catalyzed Cyclization : Effective for constructing fused-ring systems (e.g., benzofurans or thiochromenes) linked to benzoic acid moieties .
  • Protection Strategies : Use of Fmoc groups (e.g., in ) enables selective functionalization of the benzoic acid scaffold, critical for peptide synthesis applications.

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